Cas no 5649-07-0 ([val5]-angiotensin ii)

[val5]-angiotensin ii structure
[val5]-angiotensin ii structure
商品名:[val5]-angiotensin ii
CAS番号:5649-07-0
MF:C51H81N13O18
メガワット:1164.26515269279
CID:945424
PubChem ID:139035153

[val5]-angiotensin ii 化学的及び物理的性質

名前と識別子

    • [val5]-angiotensin ii
    • (VAL5)-ANGIOTENSIN II
    • [Val5]-Angiotensin II acetate salt hydrate
    • Asp-arg-val-tyr-val-his-pro-phe acoh 4h2o
    • (val5)-angiotensin ii acetate
    • [VAL5] ANGIOTENSIN II HUMAN
    • ASP-ARG-VAL-TYR-VAL-HIS-PRO-PHE
    • DRVYVHPF
    • L-ASP-ARG-VAL-TYR-VAL-HIS-PRO-PHE
    • Val5-Angiotensin-II-monoacetat
    • H-ASP-ARG-VAL-TYR-VAL-HIS-PRO-PHE-OH
    • [VAL5]-ANGIOTENSIN II ACOH 4H2O
    • Angiotensin II, human
    • 5649-07-0
    • H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H
    • MDL: MFCD00133988
    • インチ: InChI=1S/C49H69N13O12.C2H4O2/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28;1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;/m0./s1
    • InChIKey: JVCJXRGXGITABA-IAQGTVMASA-N
    • ほほえんだ: CC([C@H](NC([C@@H](NC([C@@H](N)CC(O)=O)=O)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N1CCC[C@H]1C(N[C@H](C(O)=O)CC2=CC=CC=C2)=O)=O)CC3=CN=CN3)=O)C(C)C)=O)CC4=CC=C(O)C=C4)=O)C.CC(O)=O

計算された属性

  • せいみつぶんしりょう: 1163.58000
  • どういたいしつりょう: 1091.53999405g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 15
  • 水素結合受容体数: 27
  • 重原子数: 78
  • 回転可能化学結合数: 36
  • 複雑さ: 1990
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 8
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 446Ų

じっけんとくせい

  • PSA: 480.56000
  • LogP: 2.51310

[val5]-angiotensin ii セキュリティ情報

  • WGKドイツ:3

[val5]-angiotensin ii 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V88730-10mg
[VAL5]-ANGIOTENSIN II
5649-07-0 97%
10mg
¥1338.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028810-10mg
[Val5]-Angiotensin II acetate salt hydrate,97%
5649-07-0 97%
10mg
¥1334 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V88730-25mg
[VAL5]-ANGIOTENSIN II
5649-07-0 97%
25mg
¥1888.0 2023-09-06
A2B Chem LLC
AG65793-100mg
[VAL5]-ANGIOTENSIN II
5649-07-0 ≥97% (HPLC)
100mg
$805.00 2024-04-19
Aaron
AR00EAKT-5mg
[VAL5]-ANGIOTENSIN II
5649-07-0 97%
5mg
$51.00 2025-02-12
A2B Chem LLC
AG65793-5mg
[VAL5]-ANGIOTENSIN II
5649-07-0 ≥97% (HPLC)
5mg
$121.00 2024-04-19
A2B Chem LLC
AG65793-25mg
[VAL5]-ANGIOTENSIN II
5649-07-0 ≥97% (HPLC)
25mg
$312.00 2024-04-19
1PlusChem
1P00EACH-10mg
[VAL5]-ANGIOTENSIN II
5649-07-0 ≥97%(HPLC)
10mg
$95.00 2023-12-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028810-25mg
[Val5]-Angiotensin II acetate salt hydrate,97%
5649-07-0 97%
25mg
¥1880 2023-07-11
1PlusChem
1P00EACH-5mg
[VAL5]-ANGIOTENSIN II
5649-07-0 ≥97% (HPLC)
5mg
$59.00 2023-12-16

[val5]-angiotensin ii 関連文献

[val5]-angiotensin iiに関する追加情報

Introduction to [val5]-Angiotensin II and CAS No. 5649-07-0

The compound with the CAS number 5649-07-0 is a synthetic analog of the naturally occurring peptide hormone [val5]-angiotensin II. This peptide, derived from angiotensin II, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. [val5]-Angiotensin II is characterized by the substitution of the fifth amino acid in the angiotensin II sequence, where valine (Val) replaces threonine (Thr), resulting in a modified structure that exhibits distinct pharmacological effects.

In recent years, advancements in molecular biology and pharmacology have highlighted the importance of angiotensin peptides in regulating blood pressure, fluid balance, and cardiovascular function. [val5]-Angiotensin II, in particular, has been studied for its role in modulating these processes. Research indicates that this peptide may offer advantages over native angiotensin II in terms of receptor binding affinity and selectivity. These properties make it a promising candidate for developing novel therapeutic agents targeting hypertension, heart failure, and other cardiovascular disorders.

The synthesis of [val5]-Angiotensin II involves complex chemical processes that require precise control over reaction conditions and purification techniques. The CAS number 5649-07-0 serves as a unique identifier for this compound, ensuring accurate classification and documentation in scientific literature and regulatory databases. The structural integrity of [val5]-Angiotensin II is critical for its biological activity, necessitating stringent quality control measures during production.

Recent studies have demonstrated that [val5]-Angiotensin II exhibits enhanced binding affinity to the angiotensin type 1 (AT1) receptor compared to native angiotensin II. This increased receptor interaction suggests potential therapeutic benefits in conditions where AT1 receptor blockade is desired. Additionally, research has explored the possibility of using [val5]-Angiotensin II as a tool to investigate the mechanisms underlying cardiovascular diseases. Its unique pharmacological profile makes it an invaluable resource for researchers seeking to understand the complex interplay between angiotensin peptides and their target systems.

The development of [val5]-Angiotensin II as a therapeutic agent has been accompanied by rigorous preclinical studies to evaluate its safety and efficacy. These studies have provided valuable insights into its potential applications in treating various cardiovascular conditions. For instance, animal models have shown that [val5]-Angiotensin II can effectively reduce blood pressure and mitigate damage caused by cardiac hypertrophy. Such findings have spurred interest in clinical trials to assess its therapeutic potential in human patients.

The chemical synthesis of [val5]-Angiotensin II involves multiple steps, including peptide coupling, purification, and characterization. Each step must be meticulously executed to ensure the final product meets the required specifications. The use of high-performance liquid chromatography (HPLC) and mass spectrometry are common techniques employed to verify the purity and molecular weight of the synthesized peptide. These analytical methods are essential for confirming that the compound is free from impurities and accurately represents the intended structure.

In conclusion, [val5]-Angiotensin II (CAS No. 5649-07-0) represents a significant advancement in the field of cardiovascular research. Its unique structure and pharmacological properties make it a promising therapeutic agent with potential applications in treating hypertension, heart failure, and other related disorders. Ongoing research continues to uncover new insights into its mechanisms of action, further solidifying its role as a critical component in pharmaceutical development.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.